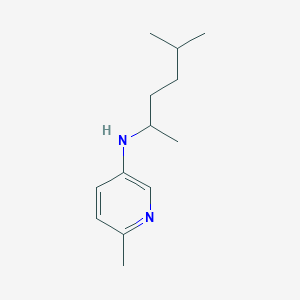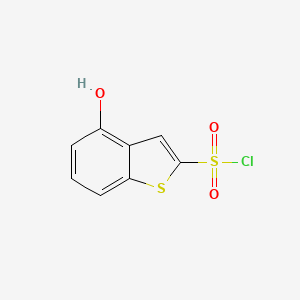
(3-Fluoro-5-nitrophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-nitrophenyl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorine atom at the third position and a nitro group at the fifth position on the phenyl ring, along with a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-5-nitrophenyl)methanesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
(3−Fluoro-5-nitrophenyl)methanesulfonyl fluoride+SOCl2→(3−Fluoro-5-nitrophenyl)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used, although this is less common.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Amino derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
(3-Fluoro-5-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a reagent for introducing the sulfonyl chloride group into organic molecules.
Medicinal chemistry: Potential intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide or sulfonate functional groups.
Chemical biology: Utilized in the modification of biomolecules for studying biological processes.
Materials science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-nitrophenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride
- (3-Fluoro-5-nitrophenyl)methanesulfonyl fluoride
- (3-Chloro-5-nitrophenyl)methanesulfonyl chloride
Uniqueness
(3-Fluoro-5-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H5ClFNO4S |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
(3-fluoro-5-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
InChI Key |
XXBGXJXTMDTJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide](/img/structure/B13231698.png)




![2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one](/img/structure/B13231727.png)

![2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13231761.png)
![tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13231762.png)





